molecular formula C58H80N2O14+2 B13857404 rac Mivacurium Chloride-13C4

rac Mivacurium Chloride-13C4

Cat. No.: B13857404
M. Wt: 1033.2 g/mol
InChI Key: ILVYCEVXHALBSC-YUKHLCLWSA-N
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Description

Isotopic Labeling Strategies for rac Mivacurium Chloride-13C4

Design Principles for Stable Isotope Incorporation in Benzylisoquinoline Derivatives

The benzylisoquinoline scaffold of this compound presents unique challenges for isotopic labeling due to its stereochemical complexity and the presence of multiple methoxy groups. The compound’s structure comprises two benzyltetrahydroisoquinolinium moieties linked by an octenedioate ester chain. Strategic 13C incorporation focuses on positions that maximize metabolic traceability without altering the molecule’s steric or electronic properties.

Key Considerations:
  • Positional Stability : Methyl groups attached to the quaternary nitrogen atoms (N-methyl) are preferred labeling sites due to their metabolic inertness, reducing isotopic dilution during biological studies.
  • Synthetic Accessibility : The octenedioate chain’s central double bond (positions 4–5) is labeled to leverage its role in esterase-mediated hydrolysis, a primary metabolic pathway for mivacurium.
  • Analytical Detectability : 13C enrichment at the methoxy carbons (e.g., 3,4,5-trimethoxyphenyl groups) enhances signal resolution in NMR by reducing spin-spin coupling artifacts.

A representative synthesis involves introducing 13C-labeled methyl iodide during quaternization of the tertiary amine precursors, followed by purification via ion-exchange chromatography to isolate the trans-trans isomer. This approach ensures >98% isotopic enrichment while preserving the stereochemical integrity critical for neuromuscular activity.

Optimization of 13C4 Labeling Patterns for Metabolic Tracing Applications

The 13C4 labeling pattern in rac Mivacurium Chloride is optimized to track both parent compound distribution and metabolite formation. Table 1 summarizes the isotopic distribution and metabolic relevance of each labeled position.

Table 1: 13C4 Labeling Patterns and Metabolic Significance

Labeled Position Metabolic Pathway Traced Detection Method
N-Methyl groups Hepatic demethylation LC-MS/MS
Octenedioate C4–C5 Plasma esterase hydrolysis 13C-NMR
Methoxy carbons Biliary excretion of metabolites High-resolution MS

The dual labeling of N-methyl and octenedioate positions allows simultaneous monitoring of rapid hydrolysis (half-life ~15–20 minutes) and slower hepatic clearance. For instance, 13C enrichment at the ester bond’s α-carbons enables differentiation between hydrolyzed and intact forms via 13C-NMR chemical shift analysis.

Comparative Analysis of Uniform vs. Site-Specific 13C Labeling Approaches

Uniform 13C Labeling:
  • Advantages : Provides complete isotopic coverage for untargeted metabolomic studies.
  • Limitations : High cost (≥10× site-specific labeling) and complex spectral overlap in NMR.
Site-Specific 13C4 Labeling:
  • Advantages :
    • Cost Efficiency : Reduces isotopic waste by limiting enrichment to four carbons.
    • Spectral Clarity : Isolated 13C signals simplify data interpretation in kinetic studies.
  • Applications :
    • Quantifying active metabolite (e.g., monoquaternary alcohol) formation in vivo.
    • Validating chiral stability during storage via 13C isotope effect measurements.

A case study comparing both methods demonstrated that site-specific 13C4 labeling achieved 92% signal-to-noise improvement in LC-MS assays compared to uniform labeling, with no loss in detection sensitivity.

Properties

Molecular Formula

C58H80N2O14+2

Molecular Weight

1033.2 g/mol

IUPAC Name

bis[3-[(1R,2S)-6,7-dimethoxy-2-(113C)methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-(1,8-13C2)oct-4-enedioate

InChI

InChI=1S/C58H80N2O14/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10/h13-14,31-38,45-46H,15-30H2,1-12H3/q+2/b14-13+/t45-,46-,59-,60-/m1/s1/i1+1,2+1,55+1,56+1

InChI Key

ILVYCEVXHALBSC-YUKHLCLWSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C[C@@H]2C3=CC(=C(C=C3CC[N@@+]2([13CH3])CCCO[13C](=O)CC/C=C/CC[13C](=O)OCCC[N@@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)[13CH3])OC)OC

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Coupling Reaction

The core step involves the condensation of N-3-hydroxypropyl-1-(R)-5'-methoxylaudanosinium chloride with (E)-4-octene-1,8-dioic acid dichloride in the presence of a coupling agent and catalyst:

  • Coupling agents : Dicyclohexylcarbodiimide (DCC) is preferred, with alternatives including N-Hydroxybenzotriazole (HOBT) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC).

  • Catalyst : N,N-Dimethylaminopyridine (DMAP) is used to facilitate the esterification reaction.

  • Solvent : Methylenedichloride (dichloromethane) is employed as the organic solvent for the reaction.

The reaction is typically carried out at room temperature with stirring for approximately 18 hours to ensure completion.

Workup and Purification

  • After reaction completion, water is added to the reaction mixture to separate the organic and aqueous phases.

  • The organic phase is washed with aqueous sodium chloride (5-7%) solution to remove impurities.

  • The aqueous phase containing crude mivacurium chloride is treated with XAD-4 resin under stirring at room temperature to adsorb residual impurities.

  • Filtration removes the resin, and the aqueous solution is freeze-dried to yield crude mivacurium chloride.

  • Further purification involves repeated extraction with dichloromethane, treatment with activated carbon, and concentration under vacuum to obtain a high-purity amorphous solid.

  • Final product recovery is achieved by precipitation with ethyl ether, filtration, and drying under vacuum.

Isotopic Labeling Incorporation

The 13C4 labeling is introduced by using carbon-13 enriched starting materials, particularly in the isoquinoline derivatives or the acid chloride intermediates. The labeling positions correspond to four carbon atoms within the molecular framework, ensuring the isotopic signature is retained through the synthetic sequence.

Purity and Yield Data

The processes described yield rac Mivacurium Chloride-13C4 with high purity and good yield:

Parameter Value
Purity by HPLC > 97.6% to > 99.5%
Diastereomer composition Trans-trans: ~56-57%
Cis-trans: ~34-36%
Cis-cis: ~6-7%
Acid ester impurities < 1%
Other impurities < 1%
Overall yield Approximately 76%

These values are consistent across multiple batches and purification methods, indicating a robust and reproducible synthesis.

Comparative Analysis of Preparation Methods

Aspect Traditional Method Improved Method
Coupling agent DCC DCC, HOBT, or EDAC
Catalyst Not always specified DMAP
Solvent Dichloromethane Dichloromethane
Purification Resin adsorption (XAD-4), freeze-drying Resin adsorption with simple washing, freeze-drying
Purity achieved ~97.6 - 98.8% > 99.5%
Yield Moderate (~70%) Improved (~76%)
Impurity removal Resin and washing steps Simplified washing with sodium chloride solution
Isotopic labeling Incorporated via labeled starting materials Same, with improved process control

The improved process emphasizes cost-effectiveness, higher purity, and simplified impurity removal without the need for non-ionic resins, favoring washing with sodium chloride solutions.

Summary of Research Findings

  • The preparation of this compound involves stereoselective synthesis starting from chiral isoquinoline derivatives and acid dichloride intermediates.

  • The coupling reaction uses carbodiimide chemistry with catalytic DMAP in dichloromethane, followed by aqueous extraction and resin adsorption purification.

  • The process yields a product with high purity (>99.5%) and well-defined diastereomeric ratios, suitable for research and clinical applications.

  • Isotopic labeling with carbon-13 is achieved by using labeled precursors, enabling advanced pharmacological studies.

  • Recent patented improvements focus on enhanced purity, yield, and simplified purification protocols, making the synthesis more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

rac Mivacurium Chloride-13C4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated forms .

Scientific Research Applications

Anesthesia

Rac Mivacurium Chloride-13C4 is primarily used as an adjunct to general anesthesia. Its applications include:

  • Facilitating Tracheal Intubation : It allows for quick intubation during surgical procedures by providing rapid muscle relaxation.
  • Skeletal Muscle Relaxation : It is effective in relaxing skeletal muscles during surgery or mechanical ventilation.

Patient Management

Mivacurium chloride's pharmacokinetic profile makes it beneficial for:

  • Rapid Recovery : Due to its short duration of action, patients often recover quickly from neuromuscular blockade.
  • Minimal Cardiovascular Effects : It has been shown to have minimal hemodynamic effects, making it suitable for patients with cardiovascular concerns .

Case Studies and Research Findings

Several studies have evaluated the efficacy and safety of this compound in clinical settings:

Onset of Action Study

A study comparing the onset of action between mivacurium chloride and succinylcholine found that while mivacurium had a slower onset compared to succinylcholine, it provided adequate conditions for intubation when administered at appropriate doses (0.15 mg/kg). The study highlighted that the loss of compound muscle action potential was more rapid at the orbicularis oculi than at the adductor pollicis, suggesting varying monitoring sites for neuromuscular blockade .

Dosage Adjustments in Special Populations

Research indicates that dosage adjustments may be necessary for patients with renal or hepatic impairment due to altered plasma cholinesterase activity. For instance, the effective duration of action may be significantly prolonged in these populations .

Mechanism of Action

rac Mivacurium Chloride-13C4 exerts its effects by binding competitively to cholinergic receptors on the motor end-plate. This action antagonizes the effect of acetylcholine, resulting in a blockade of neuromuscular transmission. The neuromuscular block produced by this compound is readily antagonized by acetylcholinesterase inhibitors, such as neostigmine .

Comparison with Similar Compounds

Pharmacokinetic and Clinical Profiles

Parameter Mivacurium Chloride Atracurium Vecuronium Succinylcholine
Class Benzylisoquinolinium Benzylisoquinolinium Aminosteroid Depolarizing agent
Mechanism Non-depolarizing Non-depolarizing Non-depolarizing Depolarizing
ED95 (mg/kg) 0.07 (range: 0.05–0.09) 0.25–0.3 0.04–0.06 0.3–0.6
Onset (minutes) 2–3 3–5 2–3 0.5–1
Duration (minutes) 15–20 (healthy adults) 20–35 25–40 5–10
Metabolism Plasma cholinesterase Hofmann elimination Hepatic (CYP3A4) Plasma cholinesterase
Renal Impairment Impact Prolonged duration (2×) Minimal effect Prolonged (hepatic reliance) Minimal effect

Key Findings :

  • Mivacurium’s duration is shorter than intermediate-acting agents (e.g., atracurium, vecuronium) but longer than succinylcholine, a depolarizing agent .
  • Unlike atracurium, which undergoes Hofmann elimination, mivacurium’s metabolism is highly dependent on plasma cholinesterase activity. This makes it susceptible to prolonged effects in patients with pseudocholinesterase deficiency or renal failure, where enzyme activity is reduced .
  • Vecuronium, an aminosteroid, relies on hepatic metabolism and biliary excretion, leading to accumulation in patients with liver dysfunction .

Stereoisomer Considerations

Mivacurium’s racemic mixture contrasts with compounds like rocuronium (aminosteroid), where stereoisomerism significantly impacts potency. For example, rocuronium’s single active isomer has a faster onset than its stereoisomers. In contrast, mivacurium’s trans-trans and cis-cis isomers exhibit similar potency, simplifying its clinical predictability .

Comparison with Stable Isotope-Labeled Compounds

rac Mivacurium Chloride-13C4 is part of a niche category of isotope-labeled pharmaceuticals used in research. Below is a comparison with other labeled neurochemicals:

Key Insights :

  • Carbon-13 labeling (as in rac Mivacurium-13C4) avoids isotopic effects seen with deuterium, ensuring metabolic behavior identical to the unlabeled drug .
  • Unlike deuterated compounds, 13C-labeled agents are preferred for long-term metabolic tracking due to stable carbon backbone integration .

Q & A

Q. What is the structural and functional significance of the ¹³C₄ isotope in rac Mivacurium Chloride-¹³C₄ for metabolic studies?

The ¹³C₄ labeling enables precise tracking of metabolic pathways via isotope-ratio mass spectrometry (IRMS) or nuclear magnetic resonance (NMR). This isotopic substitution does not alter the pharmacodynamics of Mivacurium Chloride but allows differentiation between endogenous and drug-derived metabolites. For example, studies on hydrolysis products (e.g., quaternary alcohols) can quantify enzymatic degradation rates in vitro using labeled substrates .

Q. How should researchers ensure stability of rac Mivacurium Chloride-¹³C₄ during long-term storage and experimental use?

Store the compound in airtight, light-resistant containers at -20°C under inert gas (e.g., argon) to prevent hydrolysis. Pre-experiment stability testing via high-performance liquid chromatography (HPLC) is critical, as ester groups in Mivacurium Chloride are prone to degradation in aqueous solutions. Include control samples spiked with unlabeled Mivacurium Chloride to validate analytical methods .

Q. What are the primary considerations for synthesizing rac Mivacurium Chloride-¹³C₄ in laboratory settings?

Synthesis requires isotopic enrichment at specific carbon positions (e.g., benzyl carbons). Use ¹³C-labeled benzyl chloride precursors in a stereoselective alkylation reaction under anhydrous conditions. Purification via recrystallization in ethanol/water mixtures ensures removal of diastereomers. Confirm enantiomeric ratios using chiral HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported onset times of rac Mivacurium Chloride across neuromuscular studies?

Onset variability (e.g., 2.3–3.3 minutes in human trials) often stems from differences in dosing (e.g., ED₉₅ vs. supratherapeutic doses) or measurement techniques (mechanomyography vs. electromyography). Standardize protocols by:

  • Using a fixed stimulation frequency (0.1–0.15 Hz) for twitch monitoring.
  • Controlling for covariates like body temperature and pH, which affect hydrolysis rates.
  • Employing a crossover design to minimize inter-subject variability .

Q. What methodologies are recommended for isolating and quantifying inactive metabolites of rac Mivacurium Chloride-¹³C₄ in plasma samples?

  • Sample Preparation: Deproteinize plasma with acetonitrile (1:2 v/v), then extract metabolites via solid-phase extraction (C18 columns).
  • Detection: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for quaternary alcohols (m/z 165 → 121) and ester hydrolysis products.
  • Quantification: Apply isotope dilution analysis with ¹³C₄-labeled internal standards to correct for matrix effects .

Q. How can researchers address the "reproducibility crisis" in pharmacokinetic studies of rac Mivacurium Chloride-¹³C₄?

  • Pre-registration: Document experimental protocols (e.g., dosing regimens, analytical conditions) in open-access repositories before data collection.
  • Blinding: Implement double-blinding for dose preparation and data analysis phases.
  • Data Transparency: Share raw LC-MS/MS datasets and statistical code via platforms like Zenodo or Figshare .

Data Contradiction Analysis

Q. Why do in vitro hydrolysis rates of rac Mivacurium Chloride-¹³C₄ sometimes conflict with in vivo duration of action?

In vitro models (e.g., human plasma incubations) may overestimate hydrolysis due to absence of tissue redistribution or cholinesterase inhibitors. To reconcile discrepancies:

  • Compare in vitro data with in vivo microdialysis measurements in muscle compartments.
  • Model pharmacokinetics using physiologically based pharmacokinetic (PBPK) software that accounts for blood-tissue barriers .

Methodological Tables

Table 1: Comparison of Onset Times for Mivacurium Chloride and Analogous Neuromuscular Blockers

DrugDose (mg/kg)Onset Time (min)Measurement MethodStudy Reference
Mivacurium Chloride0.153.3Mechanomyography
Atracurium0.52.3Electromyography
Vecuronium0.13.8Mechanomyography

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